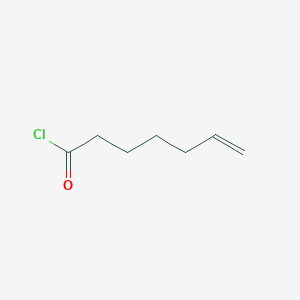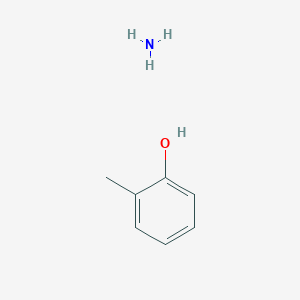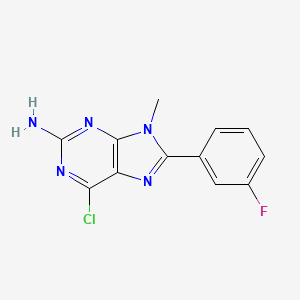
6-Chloro-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylamine is a chemical compound with a complex structure that includes a purine core substituted with chlorine, fluorine, and methyl groups
Méthodes De Préparation
The synthesis of 6-Chloro-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylamine typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the purine core, followed by the introduction of the chloro, fluoro, and methyl substituents under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
6-Chloro-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Chloro-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
6-Chloro-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylamine can be compared with other similar compounds, such as:
6-Chloro-9H-purine: Lacks the fluorophenyl and methyl substituents, making it less complex.
8-(3-Fluorophenyl)-9H-purine: Lacks the chloro and methyl substituents.
9-Methyl-9H-purine: Lacks the chloro and fluorophenyl substituents. The uniqueness of this compound lies in its specific combination of substituents, which can confer unique properties and applications.
Propriétés
Formule moléculaire |
C12H9ClFN5 |
|---|---|
Poids moléculaire |
277.68 g/mol |
Nom IUPAC |
6-chloro-8-(3-fluorophenyl)-9-methylpurin-2-amine |
InChI |
InChI=1S/C12H9ClFN5/c1-19-10(6-3-2-4-7(14)5-6)16-8-9(13)17-12(15)18-11(8)19/h2-5H,1H3,(H2,15,17,18) |
Clé InChI |
HDTKYUNBZZNTQL-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=NC(=N2)N)Cl)N=C1C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


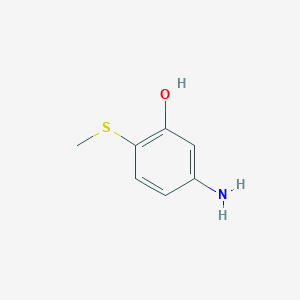
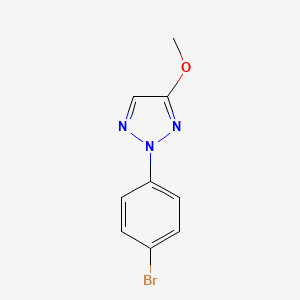
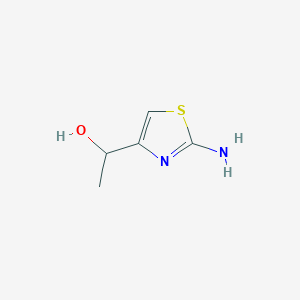
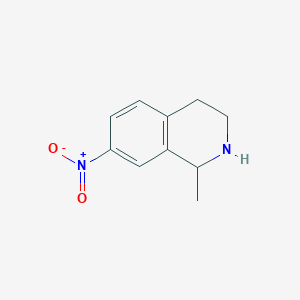

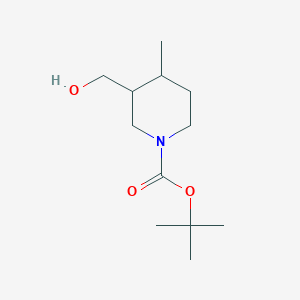
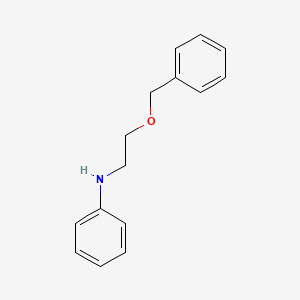
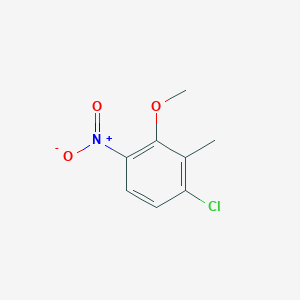
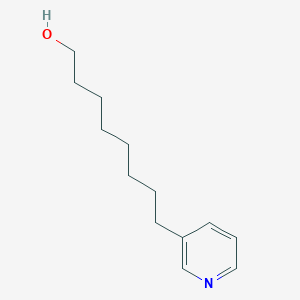
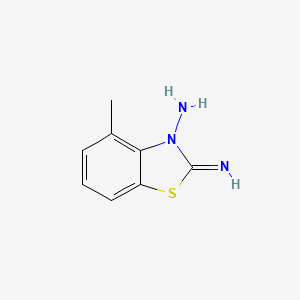
![6-(1H-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8572678.png)
